methyl (2E)-2-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)hydrazinecarboxylate
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Overview
Description
N’-[(E)-{5-[(4-METHYLPHENYL)SULFANYL]FURAN-2-YL}METHYLIDENE]METHOXYCARBOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a furan ring substituted with a 4-methylphenylsulfanyl group and a methoxycarbohydrazide moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{5-[(4-METHYLPHENYL)SULFANYL]FURAN-2-YL}METHYLIDENE]METHOXYCARBOHYDRAZIDE typically involves the condensation of 5-[(4-methylphenyl)sulfanyl]furan-2-carbaldehyde with methoxycarbohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-{5-[(4-METHYLPHENYL)SULFANYL]FURAN-2-YL}METHYLIDENE]METHOXYCARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring and the phenylsulfanyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
N’-[(E)-{5-[(4-METHYLPHENYL)SULFANYL]FURAN-2-YL}METHYLIDENE]METHOXYCARBOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N’-[(E)-{5-[(4-METHYLPHENYL)SULFANYL]FURAN-2-YL}METHYLIDENE]METHOXYCARBOHYDRAZIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or disruption of cellular processes. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]-2-{[4-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
- 2-(4-chloro-3-methylphenoxy)-N′-[{5′-(substituted aryl)-furan-2′-yl}-methylidene]-acetohydrazides
Uniqueness
N’-[(E)-{5-[(4-METHYLPHENYL)SULFANYL]FURAN-2-YL}METHYLIDENE]METHOXYCARBOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This compound’s unique structure and properties make it a valuable subject of study in the realms of chemistry, biology, medicine, and industry. Further research will continue to uncover its full potential and applications.
Properties
Molecular Formula |
C14H14N2O3S |
---|---|
Molecular Weight |
290.34 g/mol |
IUPAC Name |
methyl N-[(E)-[5-(4-methylphenyl)sulfanylfuran-2-yl]methylideneamino]carbamate |
InChI |
InChI=1S/C14H14N2O3S/c1-10-3-6-12(7-4-10)20-13-8-5-11(19-13)9-15-16-14(17)18-2/h3-9H,1-2H3,(H,16,17)/b15-9+ |
InChI Key |
NSRZAKAKQHQGIV-OQLLNIDSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=CC=C(O2)/C=N/NC(=O)OC |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC=C(O2)C=NNC(=O)OC |
Origin of Product |
United States |
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